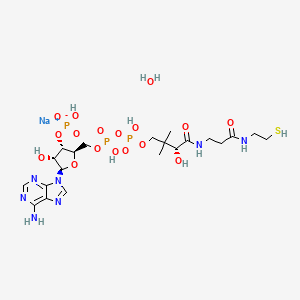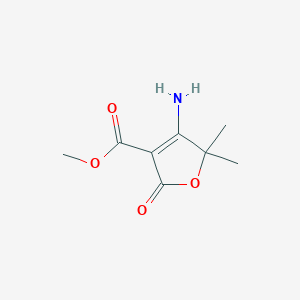
5-Cyano-2,3-difluorobenzoic acid
Übersicht
Beschreibung
5-Cyano-2,3-difluorobenzoic acid is a chemical compound with the molecular formula C8H3F2NO2 . It has an average mass of 183.112 Da and a monoisotopic mass of 183.013184 Da . It is used in pharmaceuticals, pesticides, and liquid crystal material intermediates .
Synthesis Analysis
The synthesis of 2,3-Difluorobenzoic acid, a related compound, involves the formation of dimers that are stabilized by hydrogen bonds . The synthesis is from Carbon dioxide and Lithium, (2,3-difluorophenyl)- .Molecular Structure Analysis
The molecular structure of 5-Cyano-2,3-difluorobenzoic acid consists of 8 carbon atoms, 3 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modifications
5-Cyano-2,3-difluorobenzoic acid and its derivatives play a crucial role in the field of organic synthesis, offering a versatile platform for the construction of complex molecules. Studies have shown that similar cyano and difluorobenzoic acid compounds are instrumental in creating a wide range of organic structures, including pharmaceuticals, agrochemicals, and materials science applications. For instance, the cyano group serves as a reactive handle for further functionalization, enabling the synthesis of various heterocyclic compounds and complex organic frameworks (Seto et al., 2019; Schlosser & Heiss, 2003).
Catalysis and Material Science
In material science and catalysis, compounds structurally related to 5-Cyano-2,3-difluorobenzoic acid are used to develop novel catalysts and materials with enhanced performance. For example, the incorporation of cyano and difluorobenzoic acid moieties into metal-organic frameworks (MOFs) and other catalytic systems can significantly alter their electronic properties, thereby improving their efficiency in various chemical transformations. This application extends to the development of environmentally friendly catalytic processes and the synthesis of novel materials with specific functionalities (Maleki & Ashrafi, 2014).
Advanced Functional Materials
The unique electronic properties of 5-Cyano-2,3-difluorobenzoic acid and related compounds make them suitable for the design of advanced functional materials, including organic semiconductors, photovoltaic materials, and light-emitting diodes (LEDs). By fine-tuning the electronic characteristics of these compounds, researchers can develop materials with optimized charge transport properties, photophysical attributes, and emission behaviors, contributing to the advancement of electronic and optoelectronic devices (Cao et al., 2018).
Biochemical and Medical Research
In the biochemical and medical fields, derivatives of 5-Cyano-2,3-difluorobenzoic acid are explored for their potential biological activities, including their role as enzyme inhibitors or probes in biological systems. While direct applications of 5-Cyano-2,3-difluorobenzoic acid in this area are less common, structurally similar compounds have been investigated for their inhibitory effects on various enzymes, offering insights into enzyme mechanisms and potential therapeutic applications (Da Settimo et al., 2003).
Wirkmechanismus
Mode of Action
It is known to be used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction involves the coupling of an organoboron compound (like 5-Cyano-2,3-difluorobenzoic acid) with a halide using a palladium catalyst .
Biochemical Pathways
It is known to participate in the Suzuki–Miyaura cross-coupling reaction, which is a key process in organic synthesis . The downstream effects of this reaction depend on the specific context in which the reaction is used.
Result of Action
As a participant in the Suzuki–Miyaura cross-coupling reaction, it contributes to the formation of carbon–carbon bonds . The specific effects of this reaction at the molecular and cellular level would depend on the context in which it is used.
Action Environment
The suzuki–miyaura cross-coupling reaction in which it participates is known to be mild and functional group tolerant , suggesting that it may be robust to a variety of environmental conditions.
Eigenschaften
IUPAC Name |
5-cyano-2,3-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO2/c9-6-2-4(3-11)1-5(7(6)10)8(12)13/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJOODYICGJDIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201302075 | |
| Record name | 5-Cyano-2,3-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201302075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-2,3-difluorobenzoic acid | |
CAS RN |
1227266-94-5 | |
| Record name | 5-Cyano-2,3-difluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227266-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Cyano-2,3-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201302075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dispiro[3.1.3(6).1(4)]decan-2-ylmethanol](/img/structure/B1434487.png)
![5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid ethyl ester dihydrochloride](/img/structure/B1434489.png)
![methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride](/img/structure/B1434490.png)

![2-(4-oxofuro[3,2-c]pyridin-5(4H)-yl)acetic acid](/img/structure/B1434494.png)
![N-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434495.png)






![Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B1434506.png)
